Desbutyl Dronedarone Hydrochloride is an active metabolite of the antiarrhythmic drug Dronedarone, which is used primarily for the management of atrial fibrillation and atrial flutter. As a benzofuran derivative, it possesses electrophysiological properties akin to those of Amiodarone but lacks iodine in its structure, which contributes to its distinct pharmacological profile. The compound is classified under antiarrhythmic agents and is noted for its ability to modulate cardiac electrical activity.
Desbutyl Dronedarone Hydrochloride is synthesized from Dronedarone through metabolic processes involving cytochrome P450 enzymes. Its classification falls under the category of antiarrhythmic medications, specifically targeting cardiac arrhythmias. The compound's chemical formula is and it is often studied in pharmacological contexts due to its potential therapeutic applications in heart rhythm disorders .
The synthesis of Desbutyl Dronedarone Hydrochloride involves several steps, typically starting with the alkylation of phenolic compounds followed by hydrogenation and subsequent reactions to yield the final product. A notable method includes:
These steps are crucial for obtaining high-purity compounds suitable for pharmacological studies .
The molecular structure of Desbutyl Dronedarone Hydrochloride features a complex arrangement typical of benzofuran derivatives, with a sulfonamide group contributing to its activity. The key structural components include:
The compound's structural data can be represented as follows:
Desbutyl Dronedarone Hydrochloride participates in various chemical reactions, primarily involving metabolic pathways in the liver where it is formed from Dronedarone. Key reactions include:
Desbutyl Dronedarone Hydrochloride exerts its antiarrhythmic effects by modulating ion channels responsible for cardiac action potentials. The mechanism involves:
These actions collectively contribute to its efficacy in treating arrhythmias .
Desbutyl Dronedarone Hydrochloride exhibits several notable physical and chemical properties:
These properties are essential for formulation development and therapeutic applications .
Desbutyl Dronedarone Hydrochloride is primarily utilized in scientific research focused on cardiovascular pharmacology. Its applications include:
Desbutyl Dronedarone Hydrochloride (C₂₇H₃₇ClN₂O₅S; CID 71315590) is a primary pharmacologically relevant metabolite and degradation product of the antiarrhythmic drug dronedarone. Its systematic IUPAC name is N-(2-butyl-3-[4-[3-(aminopropyl)oxy]benzoyl]-5-benzofuranyl)methanesulfonamide hydrochloride. The compound is formally derived from dronedarone via oxidative removal of one n-butyl group from the tertiary amine moiety, resulting in a secondary amine functionality. This structural modification significantly alters its physicochemical behavior compared to the parent drug. [1] [3]
Alternative designations include:
The molecular structure retains the benzofuran core characteristic of dronedarone, featuring a 2-butyl substituent, a p-substituted benzoyl group at the 3-position, and a methanesulfonamide at the 5-position. The key distinguishing feature is the replacement of the dibutylamino group with a monobutylamino-propoxy chain, protonated at the secondary amine under physiological conditions. The hydrochloride salt form enhances stability and crystallinity. [3] [6]
Nuclear Magnetic Resonance (NMR) Spectroscopy:¹H NMR analysis (Table 1) reveals characteristic signals corresponding to the desbutylated side chain. The absence of resonances for one butyl group (particularly the terminal methyl triplet at ~0.9 ppm) compared to dronedarone confirms the N-desbutylation. Key proton assignments include: [6]
Table 1: Key ¹H NMR Assignments for Desbutyl Dronedarone Hydrochloride
Chemical Shift (δ, ppm) | Multiplicity | Proton Count | Assignment |
---|---|---|---|
0.79-0.83 | Triplet | 3H | H-27 (CH₃ of 2-butyl) |
1.23-1.27 | Multiplet | 2H | H-26 (CH₂ of 2-butyl) |
1.65-1.74 | Multiplet | 6H | H-20, H-20', H-25 (CH₂ chains) |
2.80-2.83 | Triplet | 2H | H-24 (N-CH₂ adjacent to NH) |
2.90 | Singlet | 3H | H-23 (SO₂CH₃) |
3.21-3.25 | Multiplet | 2H | H-18 (O-CH₂CH₂N) |
4.21-4.23 | Triplet | 2H | H-16 (O-CH₂) |
7.10-7.12 | Doublet | 2H | H-12, H-14 (aromatic) |
7.79-7.81 | Doublet | 2H | H-11, H-15 (aromatic) |
9.66 | Broad Singlet | 1H | HCl salt (exchangeable) |
11.00 | Broad Singlet | 1H | Secondary NH⁺ (exchangeable) |
Mass Spectrometry (MS):High-resolution LC-MS/TOF (Liquid Chromatography Quadrupole Time-of-Flight Mass Spectrometry) analysis shows a protonated molecular ion [M+H]⁺ at m/z 501.25 for the free base (C₂₇H₃₇N₂O₅S⁺). The hydrochloride salt form yields characteristic chloride adducts. Multi-stage MSⁿ fragmentation reveals major cleavage pathways:
Infrared (IR) Spectroscopy:While specific IR bands are not detailed in the available literature, characteristic absorptions are expected for:
X-Ray Powder Diffraction (XRPD):No crystalline polymorphs of Desbutyl Dronedarone Hydrochloride have been reported to date. Available data suggests the compound isolated under standard conditions exists as an amorphous solid. The hydrochloride salt formation typically improves crystallinity compared to the free base, but specific diffraction patterns remain uncharacterized in public literature. Stress degradation studies imply inherent crystallinity challenges, necessitating stabilization via salt formation for analytical handling. [3]
Differential Scanning Calorimetry (DSC):Thermal behavior indicates decomposition before melting. The free amine form (CAS 141626-35-9) likely exhibits lower thermal stability than the hydrochloride salt. For the hydrochloride salt (CAS 197431-02-0):
Solubility:Desbutyl Dronedarone Hydrochloride exhibits limited aqueous solubility (<1 mg/mL), consistent with its hydrophobic benzofuran core and aromatic systems. It demonstrates moderate solubility in polar organic solvents:
Lipophilicity:Experimental logP data is unavailable. Calculated logP values (e.g., ClogP) are estimated at ~4.5-5.0, indicating high lipophilicity. This is slightly lower than dronedarone (logP ~5.5-6.0) due to the loss of one butyl group and the resultant secondary amine hydrochloride. The desbutyl metabolite retains sufficient lipophilicity for membrane permeability but may exhibit altered tissue distribution compared to the parent drug. [6]
Stability:Forced degradation studies under ICH Q1A(R2) guidelines reveal:
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.: 12007-33-9
CAS No.: 1242240-30-7